

# Ca-AKG vs other geroprotective compounds in longevity research

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## Compound Focus: Calcium alpha-ketoglutarate Monohydrate

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## Geroprotective Compounds at a Glance

Compound	Primary Proposed Mechanism(s)	Key Evidence Level	Reported Longevity Outcomes
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| **Ca-AKG** | - Intermediate in Krebs cycle, signaling molecule [1] [2]

- Substrate for DNA demethylation (TET enzymes), potentially reducing **DNA methylation age** [1]
- **mTOR signaling** modulation [2]
- **Anti-inflammatory**: reduces pro-inflammatory cytokines [3] | Preclinical (mice) & Early Clinical Trials | - Extended **lifespan in mice** (16.6-19.7%) and improved healthspan (e.g., reduced frailty, better coat quality) [3]
- Reduced **DNA methylation age** in middle-aged humans (6-month RCT) [1] | | **Rapamycin** | - **Direct mTORC1 inhibition** (master regulator of cell growth & aging) [2] | Extensive Preclinical (multiple species) | - Consistently extends **lifespan** in yeast, worms, flies, and mice [2] | | **Metformin** | - **AMPK activation**, improving metabolic health & reducing glucose production [4] | Extensive Clinical (diabetes) & Preclinical | - Human data shows reduced **age-related disease** incidence (e.g., cardiovascular disease) [4]
- Extends **healthspan** in animal models [4] | | **NAD+ Boosters (e.g., NMN, NR)** | - Precursors to **NAD+**, a crucial coenzyme for energy metabolism & DNA repair [5] | Preclinical & Early Clinical Trials | - Restores **NAD+ levels**, improving mitochondrial function & healthspan in animal models [5] |

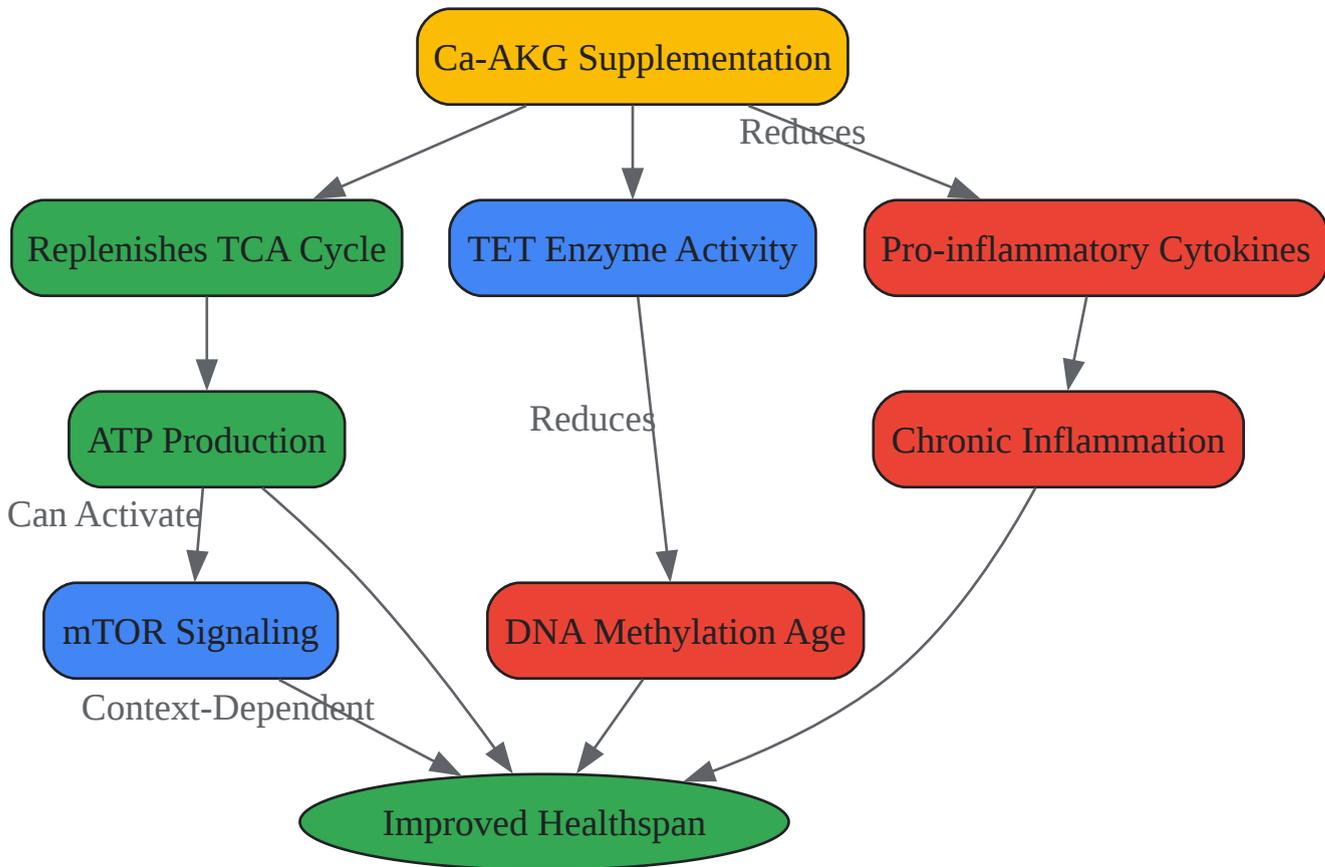
## Mechanisms of Action and Signaling Pathways

Ca-AKG's geroprotective action is primarily linked to its role as a key metabolite. It demonstrates a multi-faceted mechanism, while other compounds target more specific pathways.

### Ca-AKG's Core Mechanisms

- **Epigenetic Regulation:** AKG is a required co-substrate for TET (Ten-Eleven Translocation) enzymes, which are involved in **DNA demethylation**. Age-related decline in AKG levels may contribute to increased epigenetic age. Supplementation aims to reverse this trend [1].
- **mTOR Signaling Modulation:** AKG can have a complex, context-dependent relationship with mTOR signaling. It may **inhibit ATP synthase**, leading to reduced energy availability (ATP) and subsequent mTOR suppression, which is associated with lifespan extension. Conversely, by replenishing the TCA cycle, it might also support mTOR activation under certain conditions [2].
- **Reduction of Inflammation and Senescence:** Ca-AKG supplementation in aged mice has been shown to **reduce levels of pro-inflammatory cytokines** secreted by senescent cells, creating a more youthful systemic environment [3].

The following diagram integrates these primary mechanisms into a cohesive signaling pathway.



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## Contrasting Mechanisms of Other Compounds

- **Rapamycin** acts as a direct and potent **inhibitor of the mTORC1 complex**, a well-established pathway for extending lifespan across species [2].
- **Metformin** primarily activates **AMPK**, an energy-sensing enzyme. This improves metabolic health and is thought to mimic some aspects of caloric restriction [4].
- **NAD+ Boosters** like NMN work by increasing levels of **NAD+**, a cofactor essential for sirtuin activity (proteins linked to longevity) and mitochondrial health [5].

## Key Experimental Data and Protocols

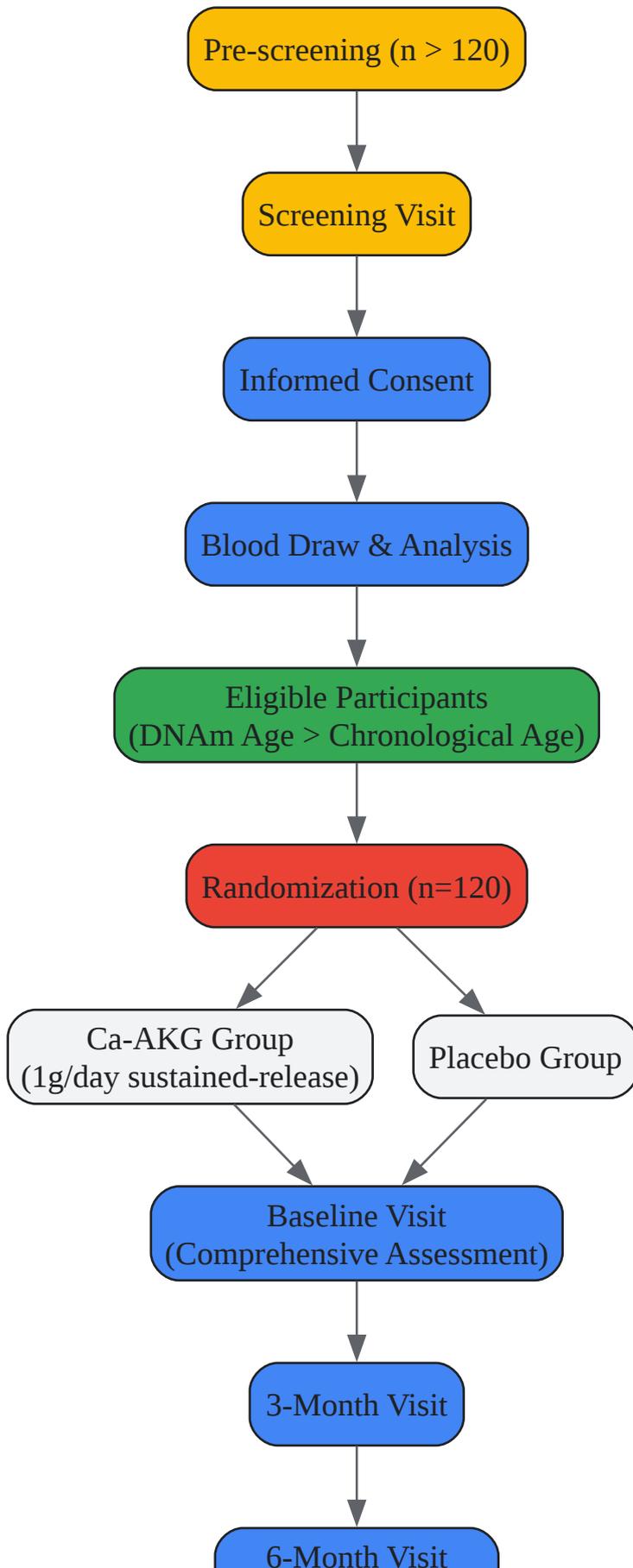
Supporting evidence for geroprotectors comes from standardized experiments, from in vitro studies to human clinical trials.

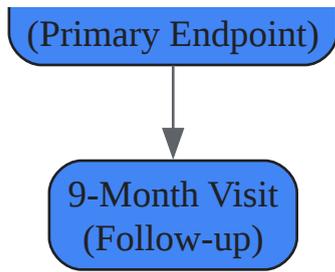
## Detailed Methodology: Ca-AKG Human RCT

The "ABLE" trial is a key source of clinical data for Ca-AKG [1].

- **Objective:** To determine if sustained-release Ca-AKG (1 g/day) can decrease DNA methylation age in healthy 40-60-year-olds with an elevated epigenetic age.
- **Design:** Double-blind, placebo-controlled, randomized trial.
- **Participants:** 120 participants.
- **Intervention Duration:** 6 months of active intervention, followed by 3 months of follow-up.
- **Primary Outcome:** Change in DNA methylation age from baseline to 6 months.
- **Secondary Outcomes:** Changes in inflammatory markers, metabolic parameters, handgrip strength, arterial stiffness, and aerobic capacity.
- **Key Feature:** Specifically enrolled individuals whose **DNA methylation age was older than their chronological age**, targeting a population more likely to show a beneficial response [1].

The workflow for this clinical trial is summarized below.





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## Considerations for Preclinical Research

- **Dose-Dependent Effects:** Research on cumulus-oocyte complexes indicates that AKG can have **dual, opposing effects depending on concentration**. A lower dose (30  $\mu\text{M}$ ) improved outcomes, while a high dose (750  $\mu\text{M}$ ) was detrimental, highlighting that **dose optimization is critical** in study design [6].
- **Healthspan Metrics in Mice:** The seminal mouse study on Ca-AKG did not just measure lifespan. It used a **frailty index** (assessing gait, coat condition, spine curvature) and **inflammatory markers** to quantify healthspan, providing a more comprehensive picture of its benefits [3].

## Interpretation and Research Context

When evaluating these compounds, consider the following:

- **Stage of Evidence:** Ca-AKG is in the **early stages of human validation** with promising but preliminary RCT data [1]. Rapamycin and Metformin have more extensive preclinical and (for Metformin) clinical data, though not exclusively for longevity-specific endpoints.
- **Mechanistic Specificity vs. Breadth:** Rapamycin's action is **highly specific** to mTOR inhibition. In contrast, Ca-AKG appears to have **broader, more pleiotropic effects** across metabolism, epigenetics, and inflammation [1] [2].
- **Safety and Tolerability:** The human RCT for Ca-AKG used a dose of 1g/day and reported it as safe, consistent with earlier studies in other patient populations using higher doses [1]. Rapamycin can have immunosuppressive side effects, while metformin is generally well-tolerated but can cause gastrointestinal issues.

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